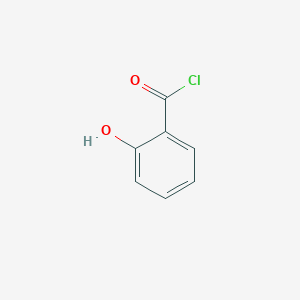

4-Butoxybenzenesulfonamide

概要

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 4-Butoxybenzenesulfonamide, has been extensively studied. For example, nitrobenzenesulfonamides have been prepared from primary amines and have undergone smooth alkylation to give N-alkylated sulfonamides in nearly quantitative yields. These can be deprotected via Meisenheimer complexes, offering a pathway to secondary amines with high efficiency (Fukuyama, Jow, & Cheung, 1995). Additionally, the synthesis of 4-cyanobenzenesulfonamides has highlighted the use of these motifs as amine protecting/activating groups, which can be further elaborated by alkylation and arylation, similar to nitrobenzenesulfonamides (Schmidt, Stokes, Davies, & Roberts, 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including 4-Butoxybenzenesulfonamide, can be characterized using various spectroscopic and crystallographic techniques. Studies on 4-methylbenzenesulfonamide derivatives have provided insights into the crystal structure, which can be extended to understand the structural features of 4-Butoxybenzenesulfonamide (Stenfors & Ngassa, 2021).

Chemical Reactions and Properties

Sulfonamides, including 4-Butoxybenzenesulfonamide, participate in various chemical reactions. For example, the 2-aminobenzenesulfonamide-containing cyclononyne has been synthesized for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, highlighting the reactivity control through N-functionalities (Kaneda, Naruse, & Yamamoto, 2017).

Physical Properties Analysis

The physical properties of 4-Butoxybenzenesulfonamide can be inferred from studies on related compounds. Solubility and solution thermodynamics have been explored for 4-aminobenzenesulfonamide in various solvents, providing insights into the behavior of similar sulfonamides in different solvent systems (Asadi, Kodide, Kota, & Thati, 2020).

Chemical Properties Analysis

The chemical properties of sulfonamides, including reactivity, stability, and interactions with other molecules, are crucial for their application in synthesis and drug design. The synthesis and application of specific sulfonamide derivatives for the conversion of alkyl benzenes to acylbenzenes show the versatility and reactivity of these compounds, indicating the potential utility of 4-Butoxybenzenesulfonamide in similar transformations (Badri, Adlu, & Mohammadi, 2015).

科学的研究の応用

-

Antibacterial Property

- Field : Pharmacology

- Application : Sulfonamides, including 4-Butoxybenzenesulfonamide, have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Method : These drugs work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .

- Results : Sulfonamides have been used successfully to treat a variety of bacterial infections .

-

Anticancer and Antimicrobial Agents

- Field : Oncology and Microbiology

- Application : Certain benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents .

- Method : These compounds work by inhibiting carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .

- Results : Some of these derivatives have shown significant inhibitory effects against certain cancer cell lines .

- Sulfonimidates Synthesis

- Field : Organic Chemistry

- Application : Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Method : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .

- Polymer Synthesis

- Field : Polymer Chemistry

- Application : Sulfonimidates, including 4-Butoxybenzenesulfonamide, have been utilized in the synthesis of polymers .

- Method : The use of elevated temperatures can lead to the decomposition of sulfonimidates into sulfonamides over extended periods of time . This property has been exploited in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

- Results : The resulting polymers have potential applications in various fields, including materials science .

Safety And Hazards

The safety information for 4-Butoxybenzenesulfonamide indicates that it is a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .

特性

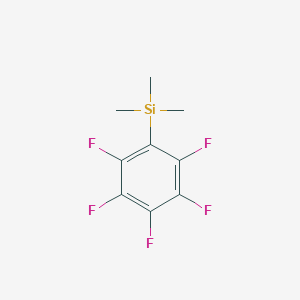

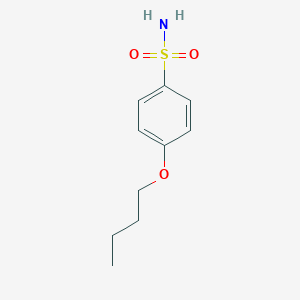

IUPAC Name |

4-butoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVWKPGGOMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365907 | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxybenzenesulfonamide | |

CAS RN |

1138-58-5 | |

| Record name | 4-Butoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。